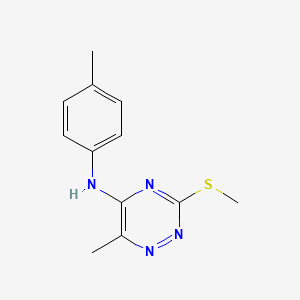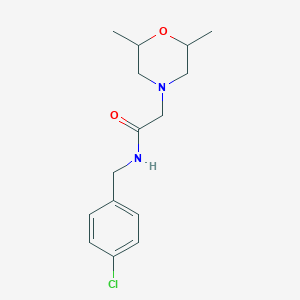![molecular formula C17H18N2O2S2 B5308651 (2E,2'E)-N,N'-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide]](/img/structure/B5308651.png)
(2E,2'E)-N,N'-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is a synthetic organic compound characterized by the presence of thiophene rings and amide linkages. Thiophene, a sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the amide linkages.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biological and medical research, this compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene rings and amide linkages play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(thiophen-2-yl)prop-2-enamide]
- (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
- (2E)-2-cyano-N-[(E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] stands out due to its specific structural features, such as the propane-1,2-diyl linkage and the presence of two thiophene rings. These characteristics contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13(19-17(21)9-7-15-5-3-11-23-15)12-18-16(20)8-6-14-4-2-10-22-14/h2-11,13H,12H2,1H3,(H,18,20)(H,19,21)/b8-6+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCZICMAHZTNZ-CDJQDVQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)
![(5E)-3-benzyl-5-[[4-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5308576.png)
![[4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate](/img/structure/B5308583.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5308596.png)

![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308614.png)
![3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![2-{2-[2-(2-methoxypyrimidin-5-yl)-1H-imidazol-1-yl]ethyl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5308643.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE](/img/structure/B5308674.png)
